molecular formula C10H13NO2 B016503 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine CAS No. 184766-45-8

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Cat. No. B016503
M. Wt: 179.22 g/mol
InChI Key: ILYJYEOMKPXGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine often involves complex reactions to generate bifunctional chelates. A notable example includes the synthesis of terpyridyl derivatives modified at the 4' position to produce bifunctional chelates, utilizing nucleophilic substitution of 4'-chloroterpyridine (Sampath et al., 1999). Additionally, the reaction of carbanions of 2,6-lutidine with 2-bromopyridine affords derivatives which can be further reacted to produce dinucleating ligands and their metal complexes (Kodera et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol, has been determined by X-ray diffraction. These studies reveal intricate details about hydrogen bridges and proton transfer mechanisms (Majerz et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are varied. For example, the synthesis of heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group from the pyridine ring highlights the reactivity of these compounds (Teague, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure, have been extensively studied. For instance, the structure and spectroscopic behavior of 3-methylpyridine complexes provide insights into their physical characteristics and potential applications (Nishi et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are influenced by their molecular structure and synthesis methods. Studies on the vibrational spectroscopic behavior and molecular electrostatic potential surface of related compounds provide detailed insights into their chemical properties (Karnan et al., 2012).

Scientific Research Applications

  • Inhibitory and Antineoplastic Activity : Liu et al. (1996) synthesized 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine and evaluated its inhibitory effect on CDP reductase activity and cytotoxicity in vitro. It also showed antineoplastic activity in vivo against L1210 leukemia, indicating its potential use in cancer research and treatment (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

  • Antimicrobial Properties : Yunnikova, Ésenbaeva, and Akentieva (2019) demonstrated that the reaction of 1,3-dioxolane with sulfanilamide produces compounds with antimicrobial properties. These compounds, including N,Nα-di-(4-pyridyl)methylenediamine, inhibit the growth of Staphylococcus aureus (Yunnikova, Ésenbaeva, & Akentieva, 2019).

  • Synthesis of Various Compounds : Imafuku, Kikuchi, and Yin (1987) reported that 3-(2-Methyl-1,3-dioxolan-2-yl)tropolone is used in scientific research for the synthesis of various compounds (Imafuku, Kikuchi, & Yin, 1987).

  • Protecting Group for Sugar Derivatives : Özgener and Yüceer (2002) identified 2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters as a potential protecting group for sugar derivatives, which can be readily hydrolyzed under mild acidic conditions (Özgener & Yüceer, 2002).

  • Synthesis of Pyridine Derivatives : Davies and Shipton (1991) utilized tricarbonyl(6-pyridine)chromium(0) complexes in the synthesis of various pyridine derivatives (Davies & Shipton, 1991).

  • Metabolism Studies : Altuntas et al. (1997) conducted in vitro studies on the metabolism of 2-amino-3-methylpyridine, forming various derivatives, indicating its use in pharmacological research (Altuntas, Manson, Zhao, & Gorrod, 1997).

  • Synthesis of Biologically Active Compounds : Hoseinpour et al. (2020) described a one-pot route for synthesizing biologically active 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, which may have applications in drug development (Hoseinpour, Mohebat, Nateghi, & Kalantari Fotooh, 2020).

  • Anti-Fibrotic Drug Research : Kim et al. (2008) explored the use of IN-1130, a novel ALK5 inhibitor, in suppressing renal and hepatic fibrosis. This compound, derived from 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, shows promise as an effective oral anti-fibrotic drug (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

properties

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYJYEOMKPXGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400694
Record name 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

CAS RN

184766-45-8
Record name 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine
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3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine
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3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine
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3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine
Reactant of Route 6
3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Citations

For This Compound
1
Citations
SP Tanis, TT Parker, JR Colca, RM Fisher… - Journal of medicinal …, 1996 - ACS Publications
Pioglitazone (5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione, 2) is a prototypical antidiabetic thiazolidinedione that had been evaluated for possible clinical development…
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk

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